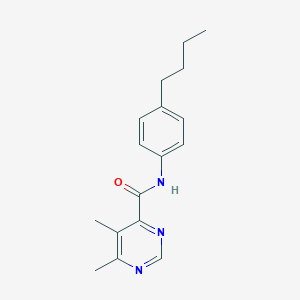
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BAY 73-6691, is a selective inhibitor of phosphodiesterase type 9 (PDE9). PDE9 is an enzyme that plays a role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the brain, which is important for cognitive function. BAY 73-6691 has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 selectively inhibits PDE9, which is an enzyme that breaks down cGMP in the brain. By inhibiting PDE9, N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 increases cGMP levels in the brain, which is thought to improve cognitive function.
Biochemical and Physiological Effects:
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 has been shown to increase cGMP levels in the brain, which is thought to improve cognitive function. In addition, N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 has been shown to have minimal effects on other PDE enzymes, which may reduce the potential for side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 in lab experiments include its selectivity for PDE9 and its ability to increase cGMP levels in the brain. However, the limitations of using N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 in lab experiments include its relatively short half-life and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691. One potential direction is to further explore its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another potential direction is to investigate its effects on other neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 involves several steps, including the reaction of 4-butylphenylboronic acid with 2,3,5,6-tetramethylpyridine-4-carbaldehyde to form an intermediate. This intermediate is then reacted with 2-chloro-5-nitropyrimidine to form the final product, N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691.
Aplicaciones Científicas De Investigación
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 has been extensively studied for its potential use in the treatment of cognitive disorders. In preclinical studies, N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 has been shown to increase cGMP levels in the brain, which is thought to be a key mechanism underlying its cognitive-enhancing effects.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-4-5-6-14-7-9-15(10-8-14)20-17(21)16-12(2)13(3)18-11-19-16/h7-11H,4-6H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGURAHWCOHWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B2779447.png)

![3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2779449.png)
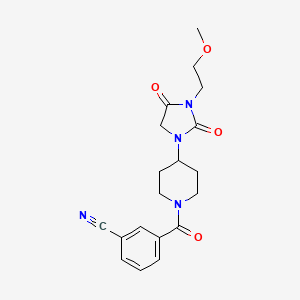
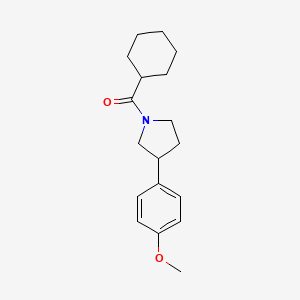
![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2779454.png)
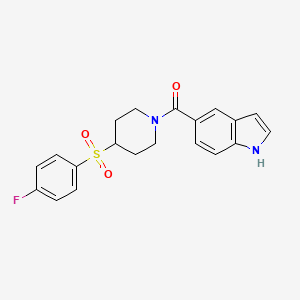
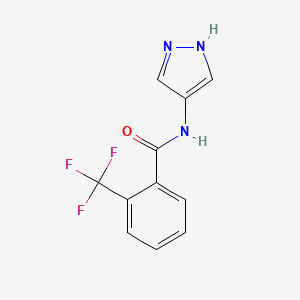


![(E)-2-cyano-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]-3-[1-(4-nitrophenyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2779464.png)
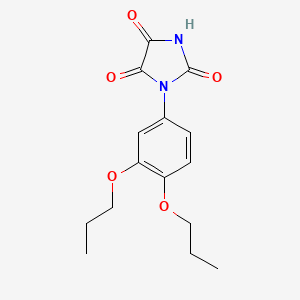
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2779469.png)
![1H-Isoindole-4-carboxylic acid, 2-[(4-fluorophenyl)methyl]-2,3-dihydro-3-oxo-](/img/structure/B2779470.png)